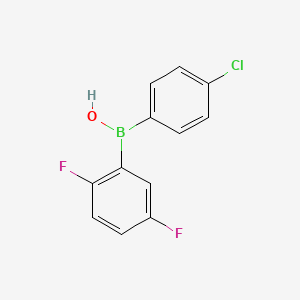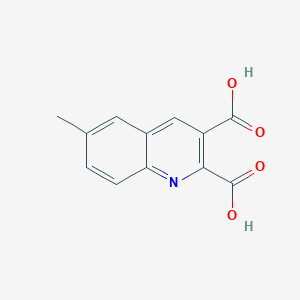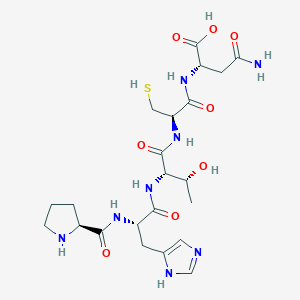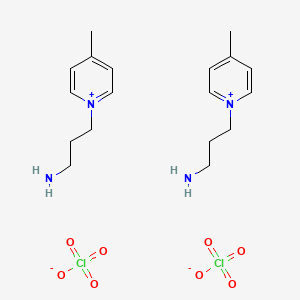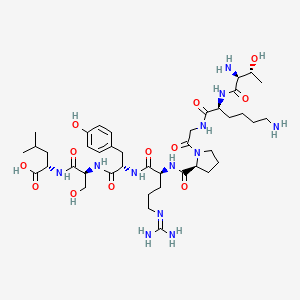
L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine is a synthetic peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The unique sequence of amino acids in this compound may confer specific properties that make it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound may be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various alkylating agents can be used to modify amino acid side chains.
Major Products
The major products of these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.
科学的研究の応用
Chemistry
Peptides like L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry
In the industrial sector, peptides can be used in the development of new materials, such as hydrogels and nanomaterials, due to their ability to self-assemble and form structured networks.
作用機序
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes by binding to their active sites.
Membranes: Integrating into cell membranes to disrupt their integrity or facilitate transport.
類似化合物との比較
Similar Compounds
L-Threonyl-L-lysylglycyl-L-prolyl-L-ornithyl-L-tyrosyl-L-seryl-L-leucine: A similar peptide without the diaminomethylidene modification.
L-Threonyl-L-lysylglycyl-L-prolyl-L-ornithyl-L-tyrosyl-L-seryl-L-leucine: A peptide with a different sequence but similar length and composition.
Uniqueness
The presence of the diaminomethylidene group in L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine may confer unique properties, such as increased binding affinity to specific targets or enhanced stability under certain conditions.
特性
CAS番号 |
628715-84-4 |
|---|---|
分子式 |
C41H68N12O12 |
分子量 |
921.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H68N12O12/c1-22(2)18-29(40(64)65)51-37(61)30(21-54)52-36(60)28(19-24-11-13-25(56)14-12-24)50-35(59)27(9-6-16-46-41(44)45)48-38(62)31-10-7-17-53(31)32(57)20-47-34(58)26(8-4-5-15-42)49-39(63)33(43)23(3)55/h11-14,22-23,26-31,33,54-56H,4-10,15-21,42-43H2,1-3H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,60)(H,64,65)(H4,44,45,46)/t23-,26+,27+,28+,29+,30+,31+,33+/m1/s1 |
InChIキー |
ORYDHFBTGVVZDL-JUSPCOTESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
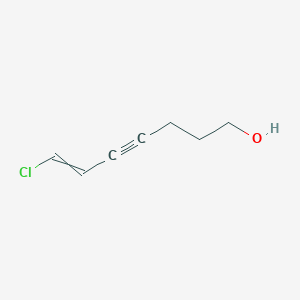
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
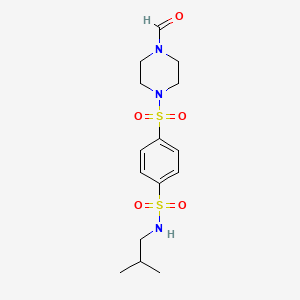
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
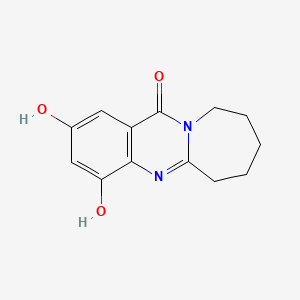
![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
